
4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole is an organic compound that features both an imidazole ring and a dioxolane ring The imidazole ring is known for its presence in many biologically active molecules, while the dioxolane ring is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) would be essential to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazole ring.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction can yield dihydroimidazole derivatives.
Substitution: Halogenation can produce halogenated imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential ligand for metal complexes. Its imidazole ring is known to coordinate with metal ions, making it useful in bioinorganic chemistry.
Medicine
Medically, derivatives of this compound are investigated for their potential as antifungal, antibacterial, and anticancer agents. The imidazole ring is a common pharmacophore in many drugs, and the addition of the dioxolane ring can enhance biological activity.
Industry
In industry, this compound can be used in the production of polymers and as a stabilizer in various formulations. Its ability to form stable complexes with metals makes it valuable in materials science.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The dioxolane ring can enhance the compound’s stability and solubility, improving its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: This compound also contains a dioxolane ring but differs in its aromatic aldehyde group.
2-Methylimidazole: Lacks the dioxolane ring but shares the imidazole core structure.
1,3-Dioxolane: Contains the dioxolane ring but lacks the imidazole structure.
Uniqueness
4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole is unique due to the combination of the imidazole and dioxolane rings in a single molecule
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)-2-methyl-1H-imidazole |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-4-6(9-5)7-10-2-3-11-7/h4,7H,2-3H2,1H3,(H,8,9) |
InChI Key |
JXVFCUGWFIJYAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)


![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)
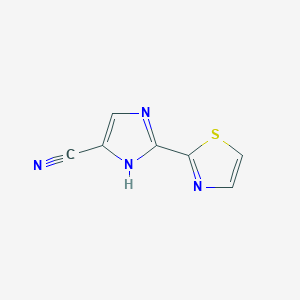
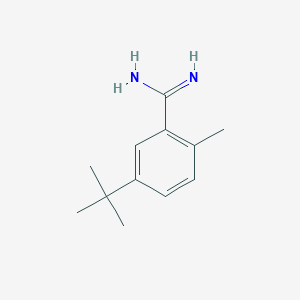
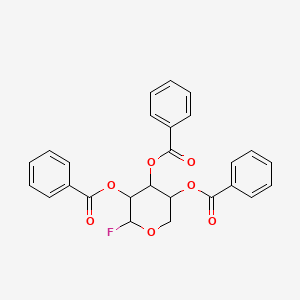
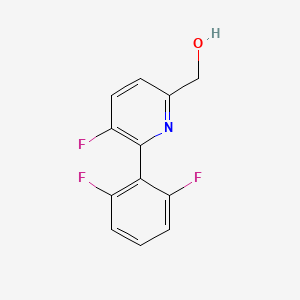
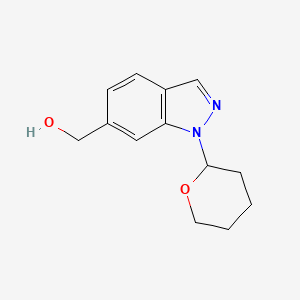
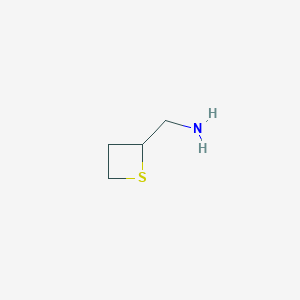
![(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid](/img/structure/B12833032.png)
![2-(tert-Butyl) 7-methyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12833039.png)
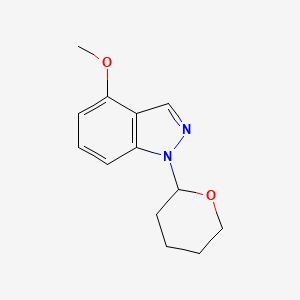
![rel-tert-Butyl (3aR,7R,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12833049.png)
